
1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid
Overview
Description
1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.26 g/mol . This compound is characterized by a pyrrolidine ring substituted with a benzyl group and a hydroxyl group at the 3-position, and a carboxylic acid group at the same position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid involves several steps. One common method starts with 1-benzyl-3-pyrrolidone, which is reacted with hydrogen cyanide in tetrahydrofuran to form an intermediate. This intermediate is then hydrolyzed with concentrated hydrochloric acid to yield the desired product . The reaction conditions include:
Solvent: Tetrahydrofuran
Reagent: Hydrogen cyanide
Hydrolysis: Concentrated hydrochloric acid
Temperature: Room temperature for the initial reaction, followed by heating on a water bath for hydrolysis
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups using electrophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride
Solvents: Tetrahydrofuran, chloroform
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Development
The compound serves as a crucial intermediate in synthesizing various pharmaceutical agents, especially those targeting neurological disorders. Its structural properties allow researchers to design drugs with enhanced efficacy and reduced side effects.
Key Applications:
- Analgesics: It is explored for developing pain relief medications.
- Anti-inflammatory Agents: The compound is investigated for its potential to reduce inflammation.
- Neuroprotective Agents: Research indicates its possible role in protecting neurons from degeneration, making it relevant in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Biochemical Research
1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid is utilized in biochemical assays to study enzyme interactions and metabolic pathways. This application provides insights into cellular functions and disease mechanisms.
Case Study: Enzyme Interaction
A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, offering a potential therapeutic approach for metabolic disorders .
Chiral Synthesis
The chiral nature of this compound makes it valuable in asymmetric synthesis. This property facilitates the production of enantiomerically pure compounds essential for drug formulation.
Importance:
- Enantiomerically Pure Compounds: The ability to synthesize these compounds is crucial for the efficacy and safety of many pharmaceuticals .
Material Science
This compound has potential applications in developing novel materials, such as polymers and coatings, due to its unique chemical structure.
Applications:
- Polymer Matrices: It can be incorporated into polymers to enhance their properties, making them suitable for advanced composites used in various industries .
Flavor and Fragrance Industry
Due to its aromatic properties, this compound finds applications in creating unique flavors and fragrances, appealing to manufacturers in the food and cosmetics sectors .
Data Table: Summary of Applications
Application Area | Description |
---|---|
Pharmaceutical Development | Key intermediate for analgesics and anti-inflammatory drugs |
Biochemical Research | Used in enzyme interaction studies |
Chiral Synthesis | Facilitates production of enantiomerically pure compounds |
Material Science | Enhances properties of polymers and coatings |
Flavor & Fragrance | Utilized for unique flavors and fragrances |
Mechanism of Action
The mechanism of action of 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and proteins due to its structural features. The pyrrolidine ring and benzyl group contribute to its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
- 1-Benzyl-3-hydroxypyrrolidine-3-carboxamide
- 1-Benzyl-3-hydroxypyrrolidine-3-carboxylate
These compounds share the pyrrolidine ring and benzyl group but differ in the functional groups attached to the 3-position. The uniqueness of this compound lies in its combination of a hydroxyl group and a carboxylic acid group, which imparts distinct chemical and biological properties .
Biological Activity
1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
This compound has the molecular formula C12H15NO3 and features a pyrrolidine ring with a hydroxyl group and a carboxylic acid moiety. Its unique structure allows it to participate in various chemical reactions and interact with biological systems.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in cells:
- Enzyme Modulation : The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
- Receptor Interaction : It can bind to various receptors, potentially influencing neurotransmitter systems or hormonal pathways.
- Antioxidant Activity : The presence of the hydroxyl group suggests potential antioxidant properties, which may protect cells from oxidative stress.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Neuroprotective Effects
Studies suggest that this compound may have neuroprotective effects. It has been observed to reduce neuronal cell death in models of neurodegeneration, possibly through its antioxidant properties and modulation of neuroinflammatory responses.
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation in various biological models. Its ability to modulate pro-inflammatory cytokines indicates potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Study | Findings |
---|---|
Antimicrobial Efficacy | A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. |
Neuroprotection | In a rat model of Parkinson's disease, administration of the compound resulted in a significant reduction in dopaminergic neuron loss compared to controls. |
Inflammation Reduction | In a murine model of arthritis, treatment with this compound led to decreased levels of TNF-alpha and IL-6, suggesting anti-inflammatory effects. |
Pharmacokinetics
The pharmacokinetic profile of this compound is still under investigation. Preliminary data suggest that it is well absorbed following oral administration, with a half-life conducive to therapeutic use.
Safety and Toxicology
Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. The No Observed Adverse Effect Level (NOAEL) has been established at 500 mg/kg/day in rodent models, suggesting low toxicity under controlled conditions.
Properties
IUPAC Name |
1-benzyl-3-hydroxypyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11(15)12(16)6-7-13(9-12)8-10-4-2-1-3-5-10/h1-5,16H,6-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWPERVDOCXFFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(=O)O)O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60606663 | |
Record name | 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60606663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67117-22-0 | |
Record name | 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60606663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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